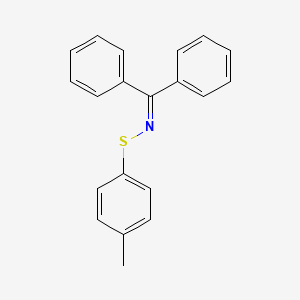
diphenylmethanone S-(4-methylphenyl)thioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylmethanone S-(4-methylphenyl)thioxime is a chemical compound with the molecular formula C20H17NS It is a thioxime derivative of diphenylmethanone, characterized by the presence of a thioxime group attached to the diphenylmethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenylmethanone S-(4-methylphenyl)thioxime typically involves the reaction of diphenylmethanone with 4-methylphenylthiohydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the thioxime group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Diphenylmethanone S-(4-methylphenyl)thioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxime group to other functional groups.
Substitution: The thioxime group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Diphenylmethanone S-(4-methylphenyl)thioxime has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other thioxime derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of diphenylmethanone S-(4-methylphenyl)thioxime involves its interaction with specific molecular targets and pathways. The thioxime group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s activity is influenced by its ability to interact with enzymes, receptors, and other cellular components.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diphenylmethanone S-(4-methylphenyl)thioxime include:
- Diphenylmethanone S-phenylthioxime
- Diphenylmethanone O-benzhydryloxime
- 2,2,2-Trifluoro-1-phenylethanone S-(4-methylphenyl)thioxime
Uniqueness
This compound is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C20H17NS |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfanyl-1,1-diphenylmethanimine |
InChI |
InChI=1S/C20H17NS/c1-16-12-14-19(15-13-16)22-21-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |
InChI Key |
DEWKMDXPQKLQCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SN=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















